

# Penicitide A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Penicitide A*

Cat. No.: *B12414035*

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## Abstract

**Penicitide A**, a polyketide natural product isolated from the marine-derived fungus *Penicillium chrysogenum*, has garnered interest due to its unique chemical architecture and moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and total synthesis of **Penicitide A**. It includes a summary of the key experimental protocols employed in its synthesis and stereochemical assignment, presented in a format intended to be a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

## Chemical Structure and Properties

**Penicitide A** is a C18 polyketide characterized by a linear structure terminating in a  $\delta$ -lactone ring. The molecule possesses five stereocenters, including three hydroxyl groups and two methyl groups.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>34</sub> O <sub>4</sub>	[1]
Molecular Weight	314.46 g/mol	[1]
IUPAC Name	(4S,6S)-4-hydroxy-6- [(5R,7R,10R)-10-hydroxy-5,7- dimethylundecyl]oxan-2-one	[1]
CAS Number	1217513-48-2	
Appearance	White amorphous solid	
Solubility	Soluble in methanol, chloroform, and other organic solvents	

## Stereochemistry

The absolute stereochemistry of **Penicitide A** was unambiguously determined through total synthesis.[2][3][4] Initially, the stereochemistry at the C-10 and C-12 positions was unassigned, and the relative configurations of the C-3 and C-5 stereocenters were proposed based on spectroscopic data. The total synthesis by Saha et al. in 2020 established the absolute configurations of all five stereocenters as 3R, 5R, 10R, and 12R.[2][4] This was achieved through the synthesis of six possible stereoisomers and a meticulous comparison of their spectroscopic data, particularly <sup>1</sup>H and <sup>13</sup>C NMR, with those of the natural product.

Key Stereochemical Features:

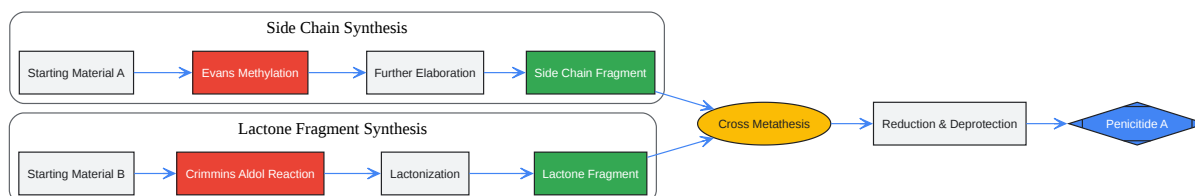
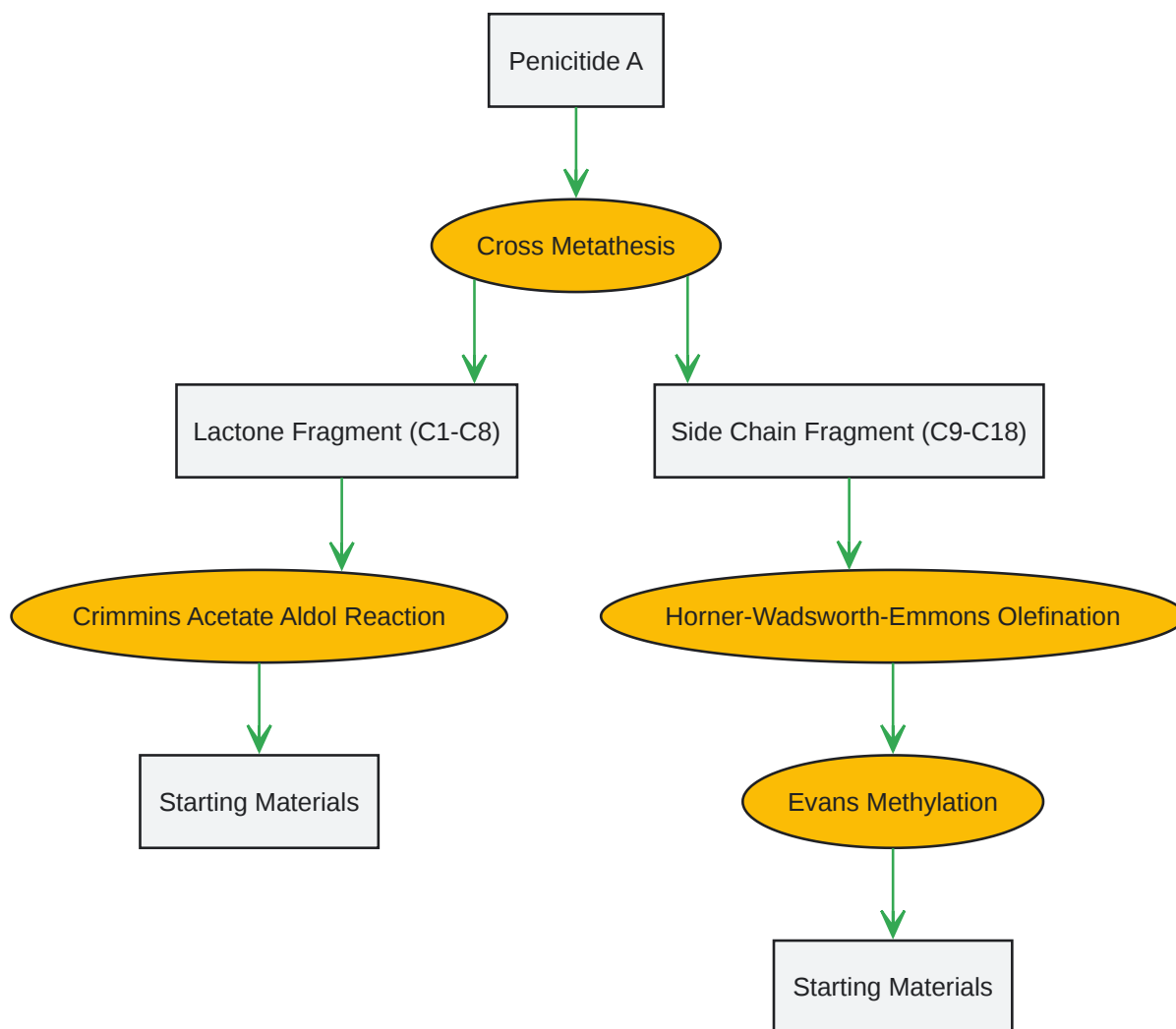
- $\delta$ -Lactone Ring: The  $\delta$ -lactone ring contains two stereocenters at C-4 and C-6 with an (4S, 6S) configuration.
- Acyclic Chain: The undecyl side chain features three stereocenters at C-5, C-7, and C-10, with the determined absolute configurations of (5R, 7R, 10R).

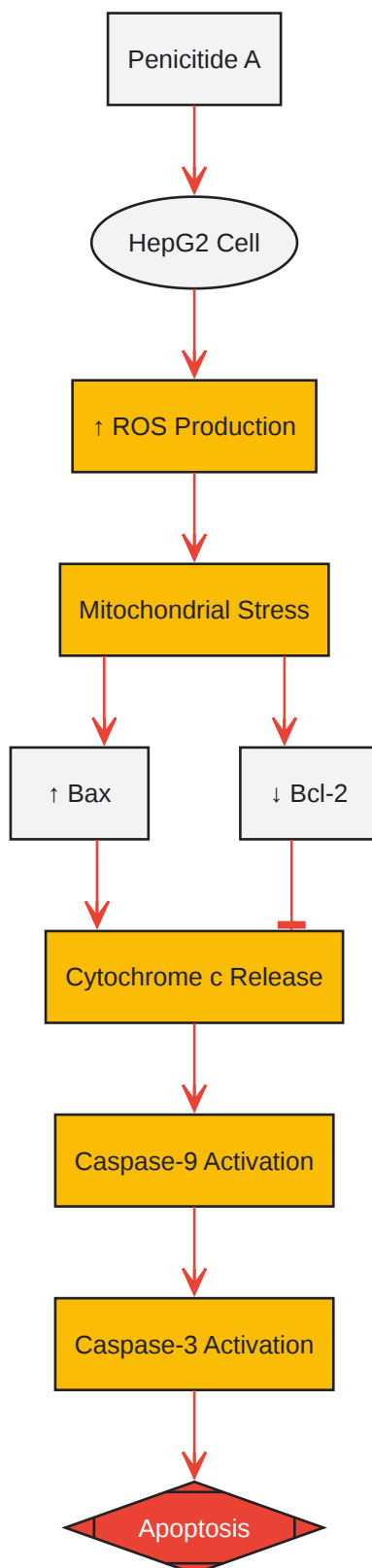
## Total Synthesis

The first and thus far only total synthesis of **Penicitide A** was accomplished in a convergent manner. The synthetic strategy involved the preparation of two key fragments, which were then coupled and further elaborated to afford the final natural product.

## Retrosynthetic Analysis

The retrosynthetic analysis of **Penicitide A** is depicted below. The molecule is disconnected into two main fragments: a C1-C8 lactone portion and a C9-C18 side chain.





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## References

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